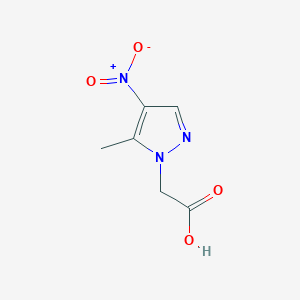

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that certain pyrazole derivatives exhibit desirable binding patterns in target active sites, leading to significant in vitro activity against these parasites .

Antimicrobial Potential

Some derivatives of pyrazole have demonstrated good antimicrobial potential, suggesting that “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” could also be explored for its efficacy against various microbial strains .

Molecular Simulation Studies

Molecular simulation studies are crucial for understanding the interaction of compounds with biological targets. The compound could be used in computational studies to predict its binding affinity and activity against specific proteins or enzymes .

Antioxidant Potential

Imidazole-containing compounds, which share a similar core structure with pyrazoles, have been evaluated for their antioxidant potential. This suggests that “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” might also possess scavenging potential against oxidative species .

Cancer Research

Pyrazole derivatives have been implicated in cancer research, where they may induce apoptosis in cancer cells by affecting cell cycle phases and activating apoptosis pathways .

Chemical Synthesis and Drug Design

The compound could be used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it a candidate for drug design and development efforts.

BMC Chemistry - Antileishmanial and antimalarial evaluation BMC Chemistry - Synthesis and therapeutic potential IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

Orientations Futures

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the pharmacological properties of pyrazole derivatives, including “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid”, and their potential applications in medicine and other fields.

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Similar compounds, such as indole derivatives, interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to a therapeutic effect .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been shown to affect various biological pathways . These pathways include those involved in inflammation, viral replication, cancer cell proliferation, and microbial growth .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Propriétés

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPATAJWIBDNQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.